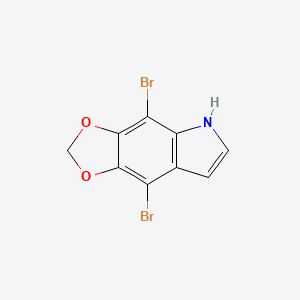
Amakusamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Amakusamine can be synthesized through a series of reactions involving the bromination of indole derivatives. The synthetic route typically involves the following steps:
Bromination: Indole is brominated using bromine in the presence of a suitable solvent.
Methylenedioxy Formation: The brominated indole is then reacted with methylenedioxy reagents to form the final compound.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the above-mentioned synthetic route. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes:
Large-scale Bromination: Conducted in industrial reactors with controlled temperature and pressure.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Amakusamine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Amakusamine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying indole derivatives and their reactions.
Biology: Investigated for its effects on cellular processes, particularly in osteoclast formation.
Medicine: Explored as a potential therapeutic agent for osteoporosis and other bone-related diseases.
Industry: Utilized in the development of new drugs and chemical products .
Mecanismo De Acción
Amakusamine exerts its effects by inhibiting the receptor activator of nuclear factor-kB ligand (RANKL)-induced formation of multinuclear osteoclasts. It achieves this by suppressing the expression of Nfatc1, a key transcription factor involved in osteoclast differentiation . The molecular targets and pathways involved include the RANKL signaling pathway and downstream effectors .
Comparación Con Compuestos Similares
Brominated Indole Derivatives: Compounds with similar bromination patterns.
Methylenedioxy Compounds: Compounds with methylenedioxy functional groups.
Amakusamine stands out due to its unique combination of structural features and biological activity, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C9H5Br2NO2 |
|---|---|
Peso molecular |
318.95 g/mol |
Nombre IUPAC |
4,8-dibromo-5H-[1,3]dioxolo[4,5-f]indole |
InChI |
InChI=1S/C9H5Br2NO2/c10-5-4-1-2-12-7(4)6(11)9-8(5)13-3-14-9/h1-2,12H,3H2 |
Clave InChI |
QLFRWAZASAPKSB-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(C3=C(C(=C2O1)Br)NC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


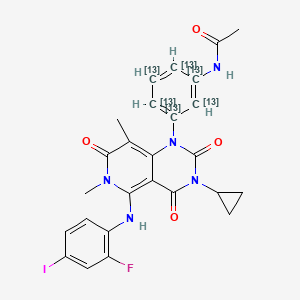
![N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;chloride](/img/structure/B12423279.png)
![[pTyr5] EGFR (988-993) (TFA)](/img/structure/B12423284.png)

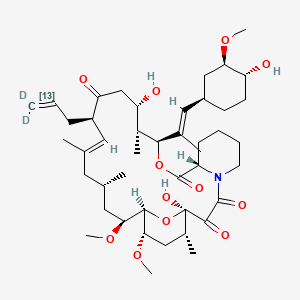

![(3S)-3-(4-aminobutyl)-1-[[4-fluoro-2-(3-methylimidazol-4-yl)phenyl]methyl]-4-hydroxy-4-oxo-1,4lambda5-azaphosphinane-3-carboxylic acid](/img/structure/B12423304.png)

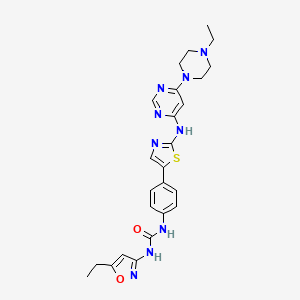
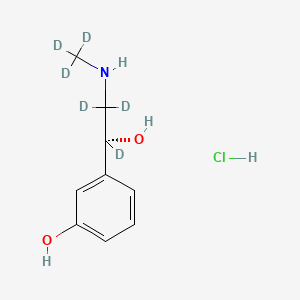
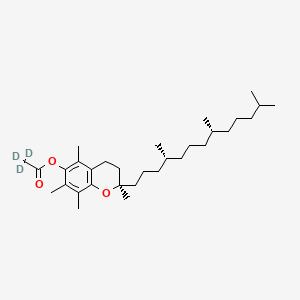
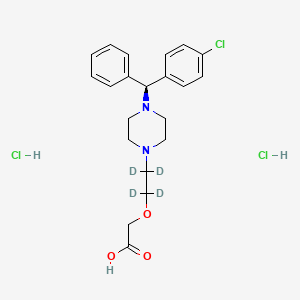
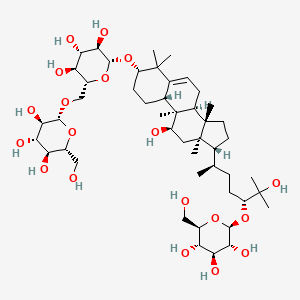
![1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-ol](/img/structure/B12423353.png)
